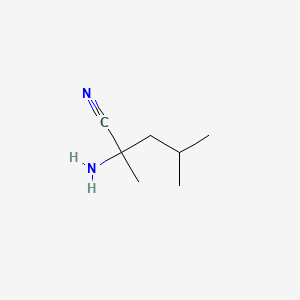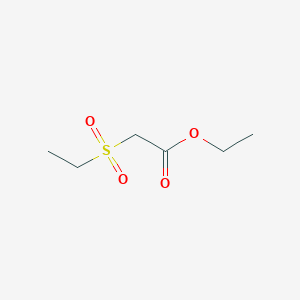
N-ethyldodecanamide
説明
Molecular Structure Analysis
The molecular structure of N-Ethyldodecanamide consists of 14 carbon atoms, 29 hydrogen atoms, and 1 nitrogen atom . It has several physical and chemical properties such as a density of 0.9±0.1 g/cm3, boiling point of 333.4±25.0 °C at 760 mmHg, and a flash point of 205.8±12.4 °C .Physical And Chemical Properties Analysis
N-Ethyldodecanamide has a density of 0.9±0.1 g/cm3, a boiling point of 333.4±25.0 °C at 760 mmHg, and a flash point of 205.8±12.4 °C . It has a molar refractivity of 70.6±0.5 cm3, a polar surface area of 33 Å2, and a molar volume of 258.2±7.0 cm3 . It also has several freely rotating bonds and a few hydrogen bond acceptors and donors .科学的研究の応用
Chemistry Education : N-ethyldodecanamide can be used in chemistry education as a case study for teaching research study methods. It provides a practical example for students to raise questions, engage in class discussions, and explore the material through group discussions, enhancing their understanding of chemistry concepts and research methods (Han Li-rong, 2010).
Fruit and Vegetable Preservation : While not directly related to N-ethyldodecanamide, studies on 1-methylcyclopropene (1-MCP) highlight the importance of chemical compounds in preserving the quality of fruits and vegetables. Research on such compounds, including N-ethyldodecanamide, could potentially offer insights into maintaining product quality and understanding the ripening and senescence processes in fruits and vegetables (C. Watkins, 2006).
Environmental Toxicology : The examination of compounds like ethylmercury (C2H5Hg+), although not the same as N-ethyldodecanamide, underscores the importance of understanding the environmental and toxicological impacts of chemical compounds. Such research is essential for making informed decisions in patient care and public policy (J. Kern, D. Geier, Kristin G Homme, M. Geier, 2019).
Biodegradation and Environmental Impact : Studies on compounds like Sulfluramid (N-ethyl perfluorooctane sulfonamide) emphasize the importance of understanding the biodegradation process and the impact of contaminants on the environment. Research on N-ethyldodecanamide can similarly contribute to comprehending its environmental implications and interactions with microbial communities (Tingru Yin, S. Te, M. Reinhard, Yi Yang, Huiting Chen, Yiliang He, K. Gin, 2018).
Drug Delivery Systems : The development of biodegradable polymers for drug delivery is an important area of research. Compounds like N-ethyldodecanamide could be explored for their potential use in creating thermosensitive, biodegradable hydrogels that can act as a sustained-release matrix for drugs (B. Jeong, Y. Bae, D. S. Lee, S. W. Kim, 1997).
Ethylene and Nitrogen Interaction in Plants : Understanding the interaction between ethylene and nitrogen in plants is crucial for improving nitrogen use efficiency and productivity. Research on N-ethyldodecanamide could provide insights into how nitrogen availability influences ethylene biology and plant responses, thereby impacting agricultural practices (M. R. Khan, A. Trivellini, M. Fatma, A. Masood, A. Francini, N. Iqbal, A. Ferrante, N. Khan, 2015).
特性
IUPAC Name |
N-ethyldodecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-3-5-6-7-8-9-10-11-12-13-14(16)15-4-2/h3-13H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQGPEABBFYLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399947 | |
| Record name | Dodecanamide, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35936-85-7 | |
| Record name | N-Ethyllauramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035936857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanamide, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYLLAURAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L66X7ZNL7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)
![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)
